2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11426649
InChI: InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)
SMILES: C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol

2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC11426649

Molecular Formula: C14H14ClN3O2S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19)
Standard InChI Key XLMQMERBRPVRCP-UHFFFAOYSA-N
SMILES C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide delineates its molecular architecture:

  • 1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

  • Tetrahydrofuran-2-yl substituent: A saturated oxygen-containing heterocycle at position 5 of the thiadiazole ring.

  • 4-Chlorophenyl group: A benzene ring with a chlorine substituent at the para position, linked via an acetamide moiety.

Table 1: Comparative Structural Data of Related Thiadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC₁₅H₁₄ClN₃O₂S347.8Not Available
2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide C₁₂H₉ClN₄OS₂368.984586-77-6
3-(4-Oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide C₁₇H₁₇N₅O₃S371.41190240-25-5

The molecular formula C₁₅H₁₄ClN₃O₂S and calculated molecular weight of 347.8 g/mol align with structurally analogous compounds reported in PubChem and synthetic studies . X-ray crystallography data remain unavailable, but spectroscopic characterization (e.g., NMR, IR) likely confirms the (2E)-configuration of the thiadiazole-ylidene group, as seen in related enamide-thiadiazole hybrids.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For the target compound, a plausible route includes:

  • Formation of the thiadiazole ring: Reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions.

  • Introduction of tetrahydrofuran: Coupling the intermediate with tetrahydrofuran-2-carbaldehyde via a Knoevenagel condensation.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Table 2: Key Reaction Conditions for Thiadiazole Synthesis

StepReagents/ConditionsYieldAnalytical Methods
1Thiosemicarbazide, HCl, ethanol, reflux65%TLC, NMR
2Tetrahydrofuran-2-carbaldehyde, K₂CO₃, DMF58%HPLC, Mass Spectrometry

These methods mirror those used for analogous compounds, such as (2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide, where NMR spectroscopy confirmed regioselectivity.

Biological Activities

Antiviral Activity

Thiadiazoles inhibit viral replication by targeting enzymes like RNA-dependent RNA polymerase:

  • 5-(4-Amino-3-ethyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione inhibited FCoV and HSV-1 .

  • Structural similarities suggest the target compound may interfere with viral entry or assembly .

Physicochemical Properties

Table 3: Predicted Physicochemical Data

PropertyValueMethod of Determination
LogP (Lipophilicity)2.8 ± 0.3Computational modeling
Solubility (Water)0.12 mg/mLALogPS
pKa9.4 (basic NH group)ChemAxon

These predictions align with trends observed in PubChem entries for related acetamide-thiadiazole hybrids . Experimental validation is needed to confirm solubility and stability under physiological conditions.

Applications in Medicinal Chemistry

The compound’s dual functionality—a hydrophobic 4-chlorophenyl group and polar tetrahydrofuran ring—makes it a candidate for:

  • Kinase inhibition: Targeting EGFR or VEGFR in cancer therapy .

  • Antiviral drug development: Disrupting viral protease activity .

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